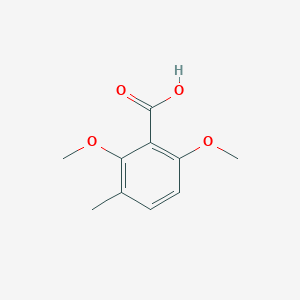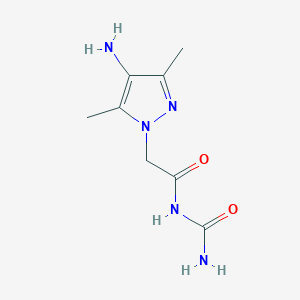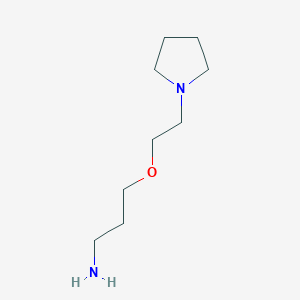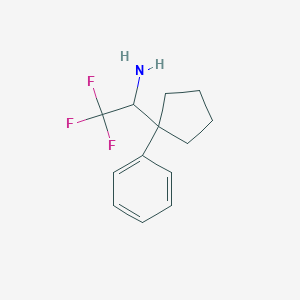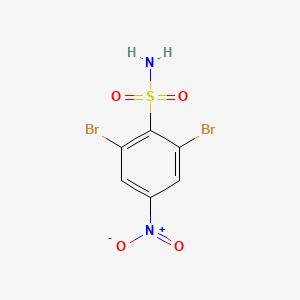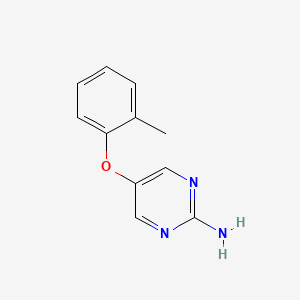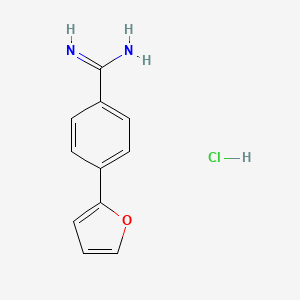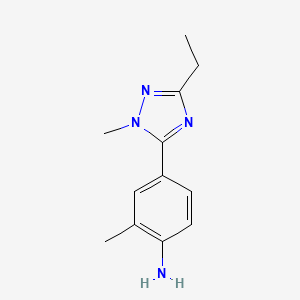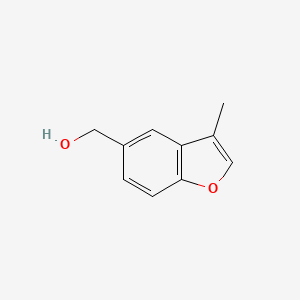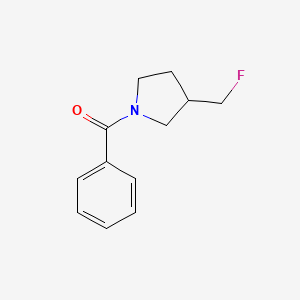
1-Benzoyl-3-(fluoromethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3-(fluoromethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a benzoyl group and a fluoromethyl group
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-3-(fluoromethyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride as the acylating agent.
Fluoromethylation: The fluoromethyl group is introduced using fluoromethylating agents under specific reaction conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-Benzoyl-3-(fluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3-(fluoromethyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active compounds, potentially targeting specific enzymes or receptors.
Material Science: This compound can be used in the synthesis of advanced materials with unique properties, such as enhanced stability or reactivity.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, providing insights into its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-3-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The benzoyl group may facilitate binding to hydrophobic pockets in proteins, while the fluoromethyl group can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-3-(fluoromethyl)pyrrolidine can be compared with similar compounds such as:
1-Benzoyl-3-methylpyrrolidine: Lacks the fluorine atom, which may result in different reactivity and stability.
1-Benzoyl-3-(chloromethyl)pyrrolidine:
1-Benzoyl-3-(bromomethyl)pyrrolidine: Similar to the chloromethyl derivative but with a bromine atom, affecting its reactivity and interactions.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H14FNO |
|---|---|
Molekulargewicht |
207.24 g/mol |
IUPAC-Name |
[3-(fluoromethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H14FNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI-Schlüssel |
SQOOWSBKSPOKNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1CF)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)
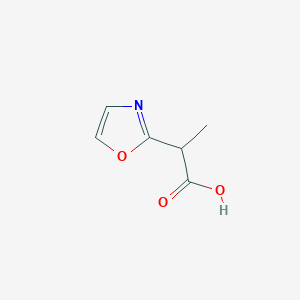
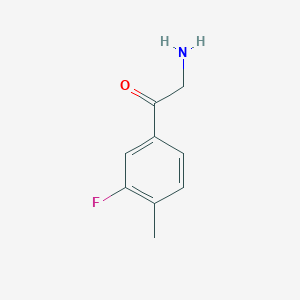
![5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)
